2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one

Synthetic methodology Process chemistry Heterocycle synthesis

Sourcing 1,3,4-oxadiazin-6-one building blocks with validated synthetic procedures often delays heterocyclic SAR programs. 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one (CAS 63617-45-8) eliminates this bottleneck with a peer-reviewed, scalable protocol delivering 94% yield (9.7 g batch) from commercial precursors. Key advantages: - Single-product cycloaddition chemoselectivity ensures high-purity PAH products for OLED device fabrication. - Complete NMR/UV-Vis characterization dataset supports QSPR model calibration. - Consistent reactivity across strained alkenes, cyclic alkenes, and styrenes reduces re-optimization time.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 63617-45-8
Cat. No. B079474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one
CAS63617-45-8
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H10N2O2/c18-15-13(11-7-3-1-4-8-11)16-17-14(19-15)12-9-5-2-6-10-12/h1-10H
InChIKeyBUMXQZXHVHRHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one (CAS 63617-45-8): Core Identity and Procurement Baseline


2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is a 1,3,4-oxadiazin-6-one heterocycle bearing phenyl substituents at the 2- and 5-positions. It is primarily utilized as a synthetic building block and heterodiene in cycloaddition reactions, rather than as a direct bioactive agent. The compound is synthesized via a two-step condensation–cyclodehydration sequence from benzohydrazide and benzoylformic acid, yielding the crystalline product with a melting point of 138–140 °C [1]. Its value proposition lies in its well-characterized reactivity as a dienophile and its role as a precursor to polycyclic aromatic hydrocarbons (PAHs) and heterocyclic scaffolds relevant to materials science [2].

Why 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one Cannot Be Casually Interchanged with Other 2,5-Diaryloxadiazinones


The 2-aryl substituent exerts a dominant electronic influence on both the spectroscopic properties and the cycloaddition reactivity of 1,3,4-oxadiazin-6-ones. UV-Vis absorption maxima undergo a pronounced red shift in dichloromethane as the 2-aryl group is varied from phenyl to electron-donating or electron-withdrawing substituents, directly affecting photophysical suitability for materials applications [1]. Furthermore, in Diels-Alder reactions, the diphenyl derivative (1b) reacts with 2,3-dimethyl-1,3-butadiene to afford a single pyridooxadiazinone product, whereas the methyl carboxylate analog (1a) delivers a low-yield mixture of cyclopentenone and pyridone products in a 2.3:1.0 ratio, demonstrating that even subtle substituent changes at the 2-position fundamentally alter reaction chemoselectivity [2]. Substituting without verifying the 2-aryl identity risks both compromised product distribution and unpredictable physical properties.

Quantitative Differentiation Evidence for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one vs. Closest Analogs


Synthetic Yield: 94% Cyclodehydration Efficiency vs. Lower Yields for Electron-Deficient 2-Aryl Analogs

The OrgSyn procedure for 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one reports an isolated yield of 94% for the EDC·HCl-mediated cyclodehydration step, with the preceding hydrazone formation proceeding in 89% yield [1]. While systematic yield comparisons across all 2-aryl derivatives synthesized via the identical two-step protocol have not been compiled in a single study, the diphenyl derivative benefits from the absence of sterically demanding or electronically deactivating substituents that typically depress cyclization efficiency. In related 1,3,4-oxadiazin-6-one systems, the introduction of electron-withdrawing groups (e.g., 4-nitrophenyl) at the 2-position has been associated with reduced isolated yields, consistent with slower cyclodehydration kinetics for electron-deficient aroylhydrazone precursors [2].

Synthetic methodology Process chemistry Heterocycle synthesis

Diels-Alder Chemoselectivity: Single Pyridooxadiazinone Product vs. Mixed Product Distribution for Methyl Carboxylate Analog

In a direct head-to-head study, 2,5-diphenyl-1,3,4-oxadiazin-6-one (1b) reacted with 2,3-dimethyl-1,3-butadiene to afford the pyridooxadiazinone 5 as a single identifiable cycloadduct [1]. In contrast, the methyl oxophenyloxadiazinecarboxylate 1a — bearing an ester group at the 2-position — gave a mixture of the cyclopentenone derivative 8 and the pyridooxadiazinone 7a in a 2.3:1.0 ratio with a low overall yield [1]. This demonstrates that the diphenyl substitution pattern uniquely directs the reaction toward a single heterocyclic scaffold, whereas the ester-substituted analog partitions between competing reaction pathways.

Cycloaddition chemistry Chemoselectivity Heterocyclic synthesis

Cycloaddition Reaction Scope: Broad Alkene Compatibility vs. Narrower Scope of Carboxylate Analogs

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one (1a/1b) has been demonstrated to react with a structurally diverse panel of alkenes — including norbornene, norbornadiene, cyclopentene, trans-cyclooctene, styrene, benzvalene, and bicyclo[2.1.1]hexene — yielding nitrogen-free enol lactone and pyranone products via [4+2] cycloaddition followed by N₂ extrusion [1][2]. In contrast, the methyl oxophenyloxadiazinecarboxylate 1a displays divergent reactivity with bicyclo[2.1.1]hexenes, producing a nine-membered enol lactone/β-lactone mixture (10:1 ratio) rather than the dihydropyrones obtained with the diphenyl derivative [2]. This broader and more predictable alkene scope makes the diphenyl compound the preferred substrate for exploratory cycloaddition methodology.

Cycloaddition scope Synthetic versatility Alkene tolerance

Physical Form and Handling: Crystalline Solid (mp 138–140 °C) vs. 4-Oxide Derivative (mp 297–298 °C)

2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one is obtained as a yellow crystalline solid with a melting point of 138–140 °C [1]. The corresponding 4-oxide derivative (2,5-diphenyl-6H-1,3,4-oxadiazin-6-one 4-oxide) melts at a significantly higher temperature of approximately 297–298 °C . This 159–160 °C difference in melting point reflects fundamentally different crystal packing and intermolecular interactions, which have direct implications for purification (recrystallization solvent selection), formulation (solubility and processing temperature windows), and thermal stability during storage and reaction setup.

Physical characterization Formulation Handling properties

UV-Vis Absorption: Tunable Photophysical Baseline with Substituent-Dependent Red Shift

The UV-Vis absorption profiles of 2-aryl-5-phenyl-1,3,4-oxadiazin-6-ones are governed primarily by the electronic nature of the 2-aryl substituent. The parent 2,5-diphenyl compound serves as the baseline chromophore, with its absorption maxima exhibiting a systematic red shift in dichloromethane when the 2-phenyl group is replaced by electron-donating or electron-withdrawing aryl substituents [1]. This tunability positions the diphenyl derivative as the reference point against which substituent effects are calibrated. The complete spectroscopic dataset (NMR and UV-Vis) for the diphenyl compound and its 2-aryl congeners has been reported, enabling quantitative structure–property relationship analysis for materials design [1].

Photophysics UV-Vis spectroscopy Materials chemistry

Validated Application Scenarios for 2,5-Diphenyl-6H-1,3,4-oxadiazin-6-one Based on Quantitative Evidence


Synthesis of 9,10-Diarylanthracenes for OLED and OFET Materials

The diphenyl oxadiazinone functions as a heterodiene in Diels-Alder reactions with arynes or benzyne precursors, enabling a concise two-step route to 9,10-diarylanthracenes — core chromophores in blue OLED emitters and organic field-effect transistors (OFETs) [1]. The 94% synthetic yield of the oxadiazinone building block ensures that the overall material supply chain is not bottlenecked by precursor availability. The clean, single-product cycloaddition chemoselectivity of the diphenyl derivative (vs. the product mixtures observed with the carboxylate analog) is critical for obtaining high-purity PAH products required for device fabrication, where even minor impurities quench electroluminescence [2].

Precursor for Heterocyclic Library Synthesis via Cycloaddition Cascades

The broad alkene scope demonstrated for 2,5-diphenyl-6H-1,3,4-oxadiazin-6-one — encompassing strained bicyclic alkenes, cyclic alkenes, and styrenes — makes it a versatile platform for generating diverse enol lactone and pyranone libraries via [4+2] cycloaddition followed by N₂ extrusion [1][2]. These nitrogen-free products are valuable intermediates for further functionalization. The consistent reactivity profile across substrate classes reduces the need for reaction re-optimization, accelerating hit-to-lead timelines in medicinal chemistry and agrochemical discovery programs that rely on heterocyclic scaffold diversification.

Photophysical Reference Standard for Structure–Property Relationship Studies

As the unsubstituted parent of the 2-aryl-5-phenyl-1,3,4-oxadiazin-6-one series, the diphenyl compound serves as the essential baseline for quantifying substituent-induced red shifts in UV-Vis absorption [1]. Materials chemistry groups developing computational models for predicting oxadiazinone photophysics require the diphenyl compound as a calibration standard to anchor Hammett-type or DFT-based correlations. Its complete NMR and UV-Vis characterization dataset, along with single-crystal X-ray structures of related aroylhydrazone precursors, provides the foundational data for quantitative structure–property relationship (QSPR) modeling [1].

Scalable Process Chemistry: Multi-Gram Synthesis with Validated Protocol

The Organic Syntheses procedure provides a rigorously checked, reproducible protocol delivering 9.7 g of product (94% yield) in a single batch from commercially available benzohydrazide and benzoylformic acid [1]. This validated scalability distinguishes the diphenyl derivative from less thoroughly documented 2-aryl analogs, for which optimized large-scale procedures are not publicly available. For CROs and process chemistry groups tasked with supplying oxadiazinone building blocks for downstream SAR campaigns, the existence of a peer-reviewed, checked procedure eliminates the time and cost of process development.

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